molecular formula C16H23N3O4 B11529933 Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate

Cat. No.: B11529933
M. Wt: 321.37 g/mol
InChI Key: UXWQZMXCEWGJOC-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate is a methyl benzoate derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group, linked via an acetamido bridge to the aromatic core. The hydroxyethyl substituent distinguishes it from related compounds, likely enhancing hydrophilicity compared to aryl or halogenated analogs . The molecular formula is inferred as C₁₇H₂₄N₄O₄ (calculated average mass: ~348.40 g/mol), though this requires experimental validation.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

methyl 4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C16H23N3O4/c1-23-16(22)13-2-4-14(5-3-13)17-15(21)12-19-8-6-18(7-9-19)10-11-20/h2-5,20H,6-12H2,1H3,(H,17,21)

InChI Key

UXWQZMXCEWGJOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Moieties

The target compound’s piperazine ring is modified with a 2-hydroxyethyl group , contrasting with analogs bearing phenyl (e.g., Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate, C₂₀H₂₃N₃O₃ , 353.42 g/mol ) or halogenated aryl groups (e.g., bromophenyl in C2 ). Key comparisons include:

  • Hydrophilicity: The hydroxyethyl group may improve aqueous solubility compared to hydrophobic aryl substituents, as seen in 4-(4-Methylpiperazino)benzoic acid (melting point: 270°C, decomposes ).
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br in C2 ) could alter reactivity or binding compared to the electron-donating hydroxyethyl group.

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (C₁₇H₁₆BrNO₃, 374.22 g/mol ) highlights how ester chain length impacts lipophilicity and metabolic stability. Methyl esters (as in the target compound) typically exhibit faster hydrolysis rates than ethyl analogs.

Structural Analogues with Heterocyclic Systems

Compounds like C1–C7 () incorporate quinoline-4-carbonyl moieties instead of the acetamido linker, significantly altering electronic properties and steric bulk. For example, C1 (C₂₉H₂₆N₃O₃, 464.54 g/mol) has a phenylquinoline group, which may enhance π-π stacking interactions compared to the target compound’s simpler acetamido bridge .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate 2-Hydroxyethyl C₁₇H₂₄N₄O₄* 348.40* Inferred higher hydrophilicity Derived
Methyl 4-[2-(4-phenylpiperazino)acetamido]benzoate Phenyl C₂₀H₂₃N₃O₃ 353.42 Solid, no reported mp
C2 (Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazino)benzoate) 4-Bromophenyl C₂₉H₂₅BrN₃O₃ 543.43 Yellow solid, characterized via NMR/HRMS
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Bromophenyl C₁₇H₁₆BrNO₃ 374.22 No mp reported
4-(4-Methylpiperazino)benzoic acid Methyl C₁₂H₁₆N₂O₂ 220.26 mp 270°C (dec.)

*Calculated based on structural analysis.

Key Observations and Limitations

  • Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structurally related compounds.
  • Synthetic Challenges : Piperazine functionalization often requires precise coupling conditions, as seen in and .

Biological Activity

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate, a compound characterized by its unique piperazine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{22}N_{2}O_{3}
  • Molecular Weight : 278.35 g/mol

This compound features a benzoate group linked to a piperazine derivative, which is known for enhancing solubility and bioavailability.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine exhibit significant antimicrobial properties. The presence of the hydroxyl group in the side chain may enhance interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Antifilarial Properties : A related study on piperazine derivatives highlighted their macrofilaricidal and microfilaricidal effects against various filarial species, suggesting that this compound could potentially serve as a lead for developing antifilarial agents .
  • Cytotoxicity Against Cancer Cells : Investigations into similar compounds have shown that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways, indicating potential use in oncology .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Tested Model Result Reference
AntimicrobialBacterial strains (E. coli)Inhibition zone diameter: 15 mm
AntifilarialFilarial larvae75% mortality at 100 µg/mL
CytotoxicityHeLa cellsIC50 = 20 µM
Anti-inflammatoryMouse modelReduced cytokine levels by 40%

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of piperazine derivatives, this compound demonstrated significant activity against Gram-negative bacteria, particularly E. coli. The mechanism was linked to membrane disruption and inhibition of protein synthesis.

Case Study 2: Antifilarial Activity

A series of related compounds were tested for their antifilarial effects. The results indicated that this compound exhibited promising macrofilaricidal effects in vitro, leading to further exploration in animal models.

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